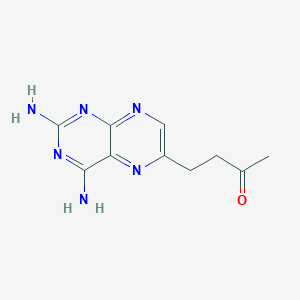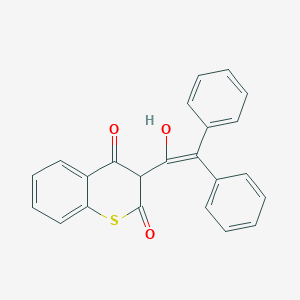
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of an iodoethynyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . Another approach involves the Sonogashira coupling reaction, which is a transition-metal and photocatalyst-free inverse coupling reaction between iodoalkynes and (hetero)arenes or alkenes under visible-light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative iodination processes using hypervalent-iodine reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making the process economically viable for industrial applications.
化学反応の分析
Types of Reactions
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the iodoethynyl group, leading to the formation of different derivatives.
Substitution: The iodoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, DMSO, and various bases such as CsF and KOAc. Reaction conditions may vary, but typical conditions involve room temperature to moderate heating and the use of solvents like dichloroethane (DCE) and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidative iodination can yield 1-iodoalkynes, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学的研究の応用
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its ability to participate in halogen bonding interactions. These interactions are characterized by the formation of bonds between the iodine atom and nucleophilic regions in other molecules. This compound can act as a halogen bond donor, facilitating the formation of supramolecular structures and influencing the properties of the resulting materials .
類似化合物との比較
Similar Compounds
Similar compounds include other iodoalkynes and halogenated pyrazoles, such as:
- 1-Iodoethynyl-4-iodobenzene
- 1,4-Diiodotetrafluorobenzene
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the iodoethynyl group. This unique structure allows it to participate in specific halogen bonding interactions, making it valuable in the design of new materials and in medicinal chemistry applications.
特性
CAS番号 |
61514-45-2 |
|---|---|
分子式 |
C8H9IN2 |
分子量 |
260.07 g/mol |
IUPAC名 |
4-(2-iodoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9IN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
InChIキー |
JSKCTNOTRGUMOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


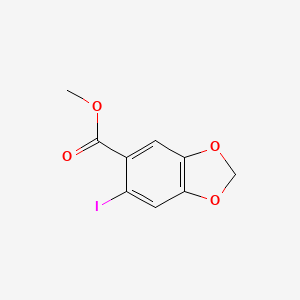
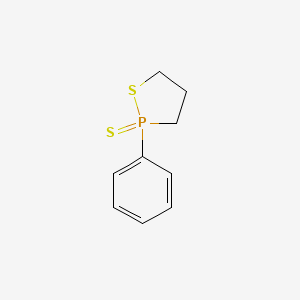
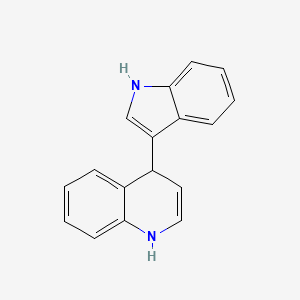
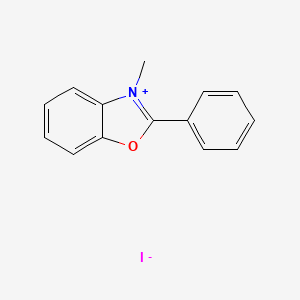
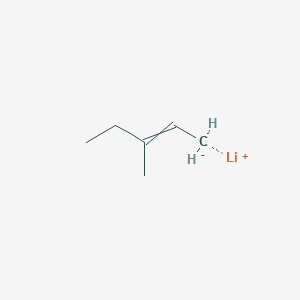
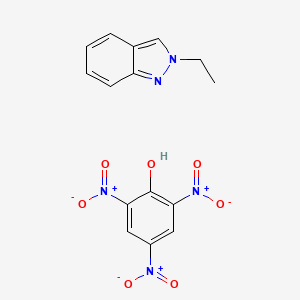
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
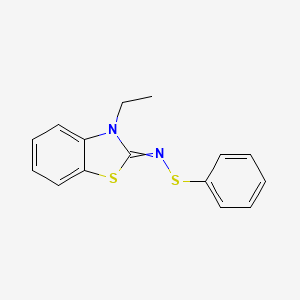
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
